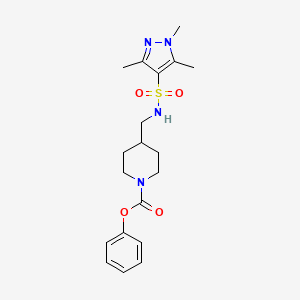

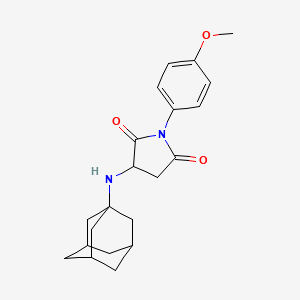

![molecular formula C18H16N2O4S2 B2627602 ({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid CAS No. 931694-78-9](/img/structure/B2627602.png)

({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid, also known as MIFA, is a novel compound that has gained attention due to its potential applications in scientific research. MIFA is a derivative of sulfonyl-imidazole, which is a class of compounds that has been extensively studied for their biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Alkylation and Oxidation Reactions : The compound undergoes alkylation with alkyl halides, propargyl bromide, or chloroacetic acid, leading to the formation of various substituted 1H-imidazoles. These compounds can be further oxidized to sulfones using potassium permanganate (Grozav et al., 2014).

Synthesis of Thiazocines : A study describes the conjugate addition of allyl mercaptan to acrylates containing a tethered olefinic site, followed by ring-closing metathesis (RCM) to produce thiazocines. In this process, sulfanyl derivatives were unreactive, while sulfoxide and sulfone analogues yielded thiazocines (Bates et al., 2004).

Hydrolytic Transformations : This compound can undergo hydrolytic transformations under microwave irradiation in an alkaline medium. These transformations involve both the trichloromethyl group and the ester fragment, leading to the formation of N-arylsulfonyl-2-aminoacetic acids (Rudyakova et al., 2006).

Catalytic Applications : The compound is used in the synthesis of 1,2,4,5-tetrasubstituted imidazoles as a catalyst. It facilitates various polysubstituted imidazoles through a four-component condensation process (Tavakoli et al., 2012).

Biological Applications

Antioxidant Activity : Amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles derived from this compound were tested for antioxidant activity. One derivative exhibited excellent activity, surpassing standard ascorbic acid (Talapuru et al., 2014).

Synthesis of Antibacterial and Antifungal Agents : Trisubstituted-1H-imidazoles synthesized from various aromatic acetic acids, including this compound, demonstrated antibacterial and antifungal activities. These activities were confirmed through biological screening using E. coli, S. aureus, C. albicans, and C. fumigatus (Sawant et al., 2011).

Enzyme Inhibition Potential : New sulfonamides derived from this compound were synthesized and tested for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. They showed substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).

Anti-inflammatory Activity : Novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones synthesized from this compound were evaluated for in vitro anti-inflammatory activity, showing promising results (Reddy & Saini, 2013).

Eigenschaften

IUPAC Name |

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-12-7-9-14(10-8-12)26(23,24)18-17(25-11-15(21)22)19-16(20-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQRDZDZZLPOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2627520.png)

![3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2627524.png)

![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate](/img/structure/B2627531.png)

![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2627535.png)

![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)

![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)

![N-(2,3-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2627539.png)

![5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2627540.png)